2-(2-Ethoxyethoxy)benzaldehyde
Description
This compound is of interest due to its ether-linked side chain, which enhances solubility in polar organic solvents and modulates electronic properties for applications in organic synthesis, coordination chemistry, and materials science. Its structure is characterized by a planar benzaldehyde core with a flexible ethoxyethoxy side chain, enabling diverse reactivity in condensation reactions and ligand formation.
Properties
IUPAC Name |
2-(2-ethoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-7-8-14-11-6-4-3-5-10(11)9-12/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMMRECQTAMQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (CAS: Not provided)
- Structure : A dialdehyde with two benzaldehyde groups connected via a bis(ethoxyethoxy) linker.
- Key Features :
- Synthesized via reaction of 4-hydroxybenzaldehyde with bis(2,2'-dichloroethyl)ether in DMF .
- X-ray crystallography confirms a "w" conformation with intermolecular CH-π interactions and hydrogen bonding .
- Applications : Precursor for macrocyclic and macrobicyclic compounds via condensation with polyamines (e.g., [2 + 2] or [2 + 3] reactions) .
- Comparison : Unlike 2-(2-ethoxyethoxy)benzaldehyde, this compound is bifunctional (two aldehyde groups), enabling crosslinking in polymer chemistry. The extended ethoxyethoxy chain increases molecular weight (empirical formula: C₁₈H₁₈O₆, MW: 342.33 g/mol) and solubility in aprotic solvents.
3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)benzaldehyde (CAS: 868159-50-6)
- Structure : Benzaldehyde with a methoxyethoxyethoxy (-OCH₂CH₂OCH₂CH₂OCH₃) substituent at the 3-position.
- Key Features: Synthesized with high yields (91.0% and 64.0%) using optimized routes involving triethylene glycol monomethyl ether derivatives . Applications: Intermediate in synthesizing zinc porphyrins and other photodynamic therapy agents .
- Comparison : The methoxy terminus in the side chain reduces hydrophobicity compared to the ethoxyethoxy group in this compound. Positional isomerism (3- vs. 2-substitution) may alter electronic effects on the aldehyde group.
3-Bromo-4-(2-ethoxyethoxy)benzaldehyde (CAS: 1341950-98-8)
- Structure : Bromine atom at the 3-position and ethoxyethoxy group at the 4-position.
- Key Features :
- Comparison : Bromine enhances electrophilicity at the aromatic ring, making this compound suitable for Suzuki-Miyaura coupling reactions. The ethoxyethoxy group maintains solubility, contrasting with simpler bromobenzaldehydes.
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (CAS: Not provided)
2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde (CAS: 1384516-72-6)
- Structure : Nitrophenyl group on the ethoxy side chain.
- Key Features: The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution reactions .
- Comparison: The nitro substituent increases oxidative stability but reduces solubility in nonpolar solvents compared to the ethoxyethoxy analog.
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